Oxirane, (1-methylpropyl)-
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Overview
Description
Oxirane, (1-methylpropyl)-, also known as 1,2-epoxy-4-methylpentane, is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization (Williamson Intramolecular): Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids (e.g., MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Oxirane, (1-methylpropyl)-, can be produced industrially by the catalytic oxidation of the corresponding olefinically unsaturated compound with an organic peroxide in the liquid phase, using a supported catalyst whose active material chiefly contains titanium dioxide .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with electrophiles and nucleophiles.
Oxidation and Reduction: Oxiranes can undergo oxidation to form diols or reduction to form alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur, leading to the formation of various functionalized molecules.
Common Reagents and Conditions
Water: Hydrolysis of oxiranes to form diols.
Amines: Aminolysis to form amino alcohols.
Alcohols: Alcoholysis to form alkoxy alcohols.
Carboxylic Acids: Reaction with carboxylic acids to form esters.
Major Products Formed
Diols: Formed by hydrolysis.
Amino Alcohols: Formed by aminolysis.
Alkoxy Alcohols: Formed by alcoholysis.
Scientific Research Applications
Oxirane, (1-methylpropyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, (1-methylpropyl)-, primarily involves ring-opening reactions. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to ring opening and formation of a new functional group .
Comparison with Similar Compounds
Similar Compounds
Oxirane, methyl- (S):
Oxirane, (2-methylpropyl)-: Another epoxide with a similar structure but different substituents.
Uniqueness
Oxirane, (1-methylpropyl)-, is unique due to its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-methylpropyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .
Properties
CAS No. |
70639-23-5 |
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Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-butan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5(2)6-4-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
OVFUAYYHQWUHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CO1 |
Origin of Product |
United States |
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